molecular formula C24H21N3O3S2 B2511556 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 361173-51-5

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2511556
CAS RN: 361173-51-5
M. Wt: 463.57
InChI Key: PEHLZMYBYYASKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives is a common theme across the provided studies. In the first paper, the synthesis involved a one-pot reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to produce novel cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes . The second paper describes the preparation of various 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide derivatives by reacting 5-(bromoacetyl) salicylamide with thiourea, thioformamide, thioalkylamide, and substituted thioureas in absolute ethanol . The third paper does not detail the synthesis process but mentions the structural characterization of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides with different substituents on the benzamide ring . Lastly, the fourth paper reports the synthesis of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives from 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline .

Molecular Structure Analysis

X-ray single-crystal diffraction was used in the first paper to determine the crystal structures of the synthesized benzamide derivatives and their copper(II) complexes, revealing stable planar geometry around the central copper ion . The third paper also utilized X-ray crystallography to determine the molecular conformations and modes of supramolecular aggregation in four closely related benzamide derivatives, noting the presence of disorder in the fused six-membered ring .

Chemical Reactions Analysis

The papers primarily focus on the synthesis of benzamide derivatives and do not provide extensive details on other chemical reactions. However, the oxidation step during the synthesis in the first paper is a key chemical reaction where two hydrogen atoms are removed, leading to cyclization and the formation of new derivatives .

Physical and Chemical Properties Analysis

The first paper provides a comprehensive analysis of the physical and chemical properties of the synthesized benzamide derivatives and their copper(II) complexes through IR, (1)H NMR, and (13)C NMR spectroscopies . The second paper characterizes the newly synthesized compounds using IR, (1)H-NMR, and mass spectral data . The third and fourth papers do not explicitly discuss the physical and chemical properties of the synthesized compounds but do mention their structural characterization .

Cytotoxic Activity

The first paper evaluates the cytotoxicity of the synthesized benzamide derivatives and their copper(II) complexes against five human cancer cell lines, finding significant cytotoxicity in some cases, particularly against MDA-MB-231 and LNCap cell lines . The second paper does not mention cytotoxicity but screens the compounds for antifungal activity . The third and fourth papers do not discuss biological activity .

Scientific Research Applications

Heterocyclic Synthesis

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is involved in the synthesis of various heterocyclic compounds. Mohareb et al. (2004) discuss the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are used to create a variety of nitrogen nucleophiles yielding derivatives like pyrazole, isoxazole, and pyrimidine. These compounds have potential applications in medicinal chemistry and material science (Mohareb et al., 2004).

Kinase Inhibition

Research by Borzilleri et al. (2006) highlights the role of substituted benzamides, similar in structure to N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, in inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This is significant in cancer therapy as VEGFR-2 plays a crucial role in tumor angiogenesis and metastasis (Borzilleri et al., 2006).

Molecular Interaction Studies

The molecular interactions of compounds structurally similar to N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide have been studied. Shim et al. (2002) discuss how these compounds interact with cannabinoid receptors, providing insights into receptor-ligand interactions important in drug design and pharmacology (Shim et al., 2002).

Synthesis of Macrocyclic Antibiotics

Okumura et al. (1998) describe the synthesis of complex heterocyclic structures using methods that could be applicable to N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. These methods are essential in the total synthesis of macrocyclic antibiotics, a critical area in addressing antibiotic resistance (Okumura et al., 1998).

Antiviral Drug Discovery

De Clercq (2009) reviews antiviral drug discovery, including the use of thiazolyl compounds, which are structurally related to N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. These compounds are explored for their potential in treating viral infections, highlighting their significance in medicinal chemistry (De Clercq, 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research might involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c28-23(16-8-10-18(11-9-16)32(29,30)27-12-1-2-13-27)26-24-25-22-19-5-3-4-15-6-7-17(21(15)19)14-20(22)31-24/h3-5,8-11,14H,1-2,6-7,12-13H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHLZMYBYYASKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C5CCC6=C5C4=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.